molecular formula C14H12O4 B3415570 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid CAS No. 25205-16-7

2-hydroxy-5-(4-methoxyphenyl)benzoic Acid

Cat. No.: B3415570
CAS No.: 25205-16-7
M. Wt: 244.24 g/mol
InChI Key: BMJWQWVQGHSPSF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a hydroxyl group at the second position and a methoxyphenyl group at the fifth position on the benzoic acid ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid typically involves the reaction of 4-methoxyphenylboronic acid with 2-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-5-(4-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-(4-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the methoxyphenyl group.

    4-Hydroxybenzoic acid: Lacks the methoxy group and has a hydroxyl group at the fourth position.

    2-Hydroxy-4-methoxyacetophenone: Contains a ketone group instead of a carboxylic acid group.

Uniqueness

2-Hydroxy-5-(4-methoxyphenyl)benzoic acid is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWQWVQGHSPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214509
Record name 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25205-16-7
Record name 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25205-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium(II)acetate (55 mg; 0.23 mmol) was added under argon to a mixture of 5-bromosalicylic acid (5.4 g; 22.4 mmol), sodium carbonate (7.2 g; 68.1 mmol) and 4-methoxyboronic acid (3.8 g; 25 mmol) in water (125 ml). The reaction mixture was stirred at room temperature for 1 h. The resulting slurry was dissolved in hot water (1300 ml) and filtered to give a filtrate and a precipitate. The filtrate was acidified with hydrochloric acid. The precipitate was washed with water and dried in vacuo to give 5.3 g (95%) of 4-hydroxy-4′-methoxy-3-biphenylcarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-methoxyboronic acid
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
55 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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